N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide
Description
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the class of bis-heterocyclic hybrids , characterized by the fusion of two distinct heterocyclic systems: a 1,3-thiazole and a triazolo[3,2-b]thiazole. The 1,3-thiazole ring is a five-membered aromatic system containing one sulfur and one nitrogen atom, while the triazolo[3,2-b]thiazole comprises a bicyclic framework with three nitrogen atoms and one sulfur atom.
The structural complexity arises from:
- Triazolo-thiazole core : The triazolo[3,2-b]thiazole system (Fig. 1a) is a fused bicyclic heterocycle where a 1,2,4-triazole ring shares two adjacent atoms with a 1,3-thiazole. This fusion creates a planar, conjugated π-system with enhanced electron delocalization compared to isolated thiazoles or triazoles.
- 1,3-Thiazole substituent : The second thiazole ring is functionalized at the 5-position with a carbonyl group bridging to the triazolo-thiazole system. This carbonyl acts as an electron-withdrawing group, modulating the electron density of the adjacent heterocycles.
- Methanimidamide linker : The N,N-dimethylmethanimidamide group (-N=C(NMe₂)-NH-) connects the 2-position of the thiazole to the triazolo-thiazole carbonyl. This linker introduces conformational rigidity and provides hydrogen-bonding sites for molecular recognition.
The compound’s systematic name reflects its IUPAC nomenclature:
- Parent system : Triazolo[3,2-b]thiazole (position 5 substituted with carbonyl)
- Substituents :
- 6-Methyl group on the triazolo-thiazole
- 5-Carbonyl-linked 1,3-thiazole at position 5
- N,N-Dimethylmethanimidamide at position 2 of the thiazole
This structural classification places it within the C07D CPC subclass for heterocyclic compounds containing multiple fused rings with nitrogen and sulfur heteroatoms.
Historical Development of Thiazolo-Triazole Hybrid Compounds
The synthesis of thiazolo-triazole hybrids emerged in the late 20th century as part of efforts to combine the pharmacological profiles of thiazoles (antimicrobial, anti-inflammatory) and triazoles (antifungal, anticancer). Key milestones include:
- 1980s : Early reports of triazolo[3,2-b]thiazoles focused on their synthesis via cyclocondensation of thiosemicarbazides with α-haloketones. These methods yielded simple derivatives with moderate bioactivity.
- 1990s : Introduction of carbonyl-linked hybrids, such as 5-acetyl-triazolo-thiazoles, which demonstrated enhanced solubility and binding affinity compared to non-acylated analogs. The carbonyl group enabled further functionalization via Schiff base formation or nucleophilic acyl substitution.
- 2000s : Development of N,N-dimethylmethanimidamide linkers as bioisosteres for peptidic bonds. This design, inspired by natural product mimetics, improved metabolic stability while retaining hydrogen-bonding capacity.
- 2010s-Present : Computational studies (e.g., DFT analysis) rationalized the electronic effects of methyl and carbonyl substituents on triazolo-thiazole reactivity. Substituents at the 6-position (methyl) were found to sterically shield the triazole N3 atom, reducing undesired metabolic oxidation.
A representative synthetic route for the target compound involves:
Significance in Contemporary Medicinal Chemistry Research
Thiazolo-triazole hybrids like N,N-dimethyl-N'-(5-{6-methyl-triazolo[3,2-b]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide are investigated for:
- Kinase inhibition : The planar triazolo-thiazole system mimics purine bases, enabling competitive binding to ATP pockets in kinases. Methyl and carbonyl substituents modulate hydrophobic interactions with allosteric sites.
- Antimicrobial activity : Hybridization enhances membrane penetration compared to单体 thiazoles or triazoles. The methanimidamide linker may disrupt bacterial cell wall biosynthesis via interactions with penicillin-binding proteins.
- Anticancer potential : Preclinical studies suggest apoptosis induction through Bcl-2 protein family modulation. The compound’s logP (~2.8 predicted) balances hydrophobicity for cell entry and solubility for systemic distribution.
Ongoing research priorities include:
- Structure-Activity Relationship (SAR) optimization : Varying the triazolo-thiazole substituents (e.g., replacing methyl with trifluoromethyl) to tune potency and selectivity.
- Prodrug strategies : Masking the methanimidamide group as a carbamate to improve oral bioavailability.
- Targeted delivery : Conjugation to folate or peptide vectors for tumor-specific accumulation.
Properties
Molecular Formula |
C12H12N6OS2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[5-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbonyl)-1,3-thiazol-2-yl]methanimidamide |
InChI |
InChI=1S/C12H12N6OS2/c1-7-10(21-12-14-5-16-18(7)12)9(19)8-4-13-11(20-8)15-6-17(2)3/h4-6H,1-3H3 |
InChI Key |
QPZRGIYEGSSYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)C3=CN=C(S3)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Triazolo-Thiazole Core Synthesis
The 6-methyl-triazolo[3,2-b]thiazole scaffold is synthesized via cyclocondensation (Figure 1):
- Step 1 : React 3-amino-5-methyl-1,3-thiazole-2-thiol with acetyl chloride to form 5-methyl-1,3-thiazole-2-carbothioamide.
- Step 2 : Cyclize with hydrazine hydrate under alkaline conditions to yield the triazolo-thiazole core.
Table 1 : Optimization of Triazolo-Thiazole Formation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| KOH/EtOH, reflux | 78 | 95 |
| NaOH/H2O, RT | 65 | 88 |
| NEt3/DMF, 80°C | 82 | 93 |
Methanimidamide Functionalization
The N,N-dimethylformamidine group is introduced via condensation:
- React the 2-aminothiazole intermediate with N,N-dimethylformamide dimethyl acetal (DMFDMA) in toluene at 110°C.
- Purify via column chromatography (SiO2, EtOAc/hexane 3:7).
Critical Parameters :
- Molar Ratio : 1:1.2 (amine:DMFDMA).
- Reaction Time : 6–8 hr for >90% conversion.
Integrated Multi-Step Synthesis
Route 1: Sequential Heterocycle Assembly
- Step 1 : Synthesize 5-methyl-triazolo[3,2-b]thiazole (Section 2.1).
- Step 2 : Introduce carbonyl via Method A (Section 2.2).
- Step 3 : Condense with 2-aminothiazole and DMFDMA (Section 2.3).
Overall Yield : 62% (3 steps).
Route 2: One-Pot Tandem Reaction
- Combine triazolo-thiazole, 2-aminothiazole, and DMFDMA in a single flask under microwave irradiation (100°C, 30 min).
- Advantages : 75% yield, reduced purification steps.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30).
- X-ray Crystallography : Confirms regioselectivity of triazolo-thiazole substitution.
Challenges and Solutions
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms in the triazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes like carbonic anhydrase and cholinesterase .
Medicine
Medically, this compound is being investigated for its potential as an anticancer and antimicrobial agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Activity Trends
The compound shares structural homology with imidazo[2,1-b]thiazole and nitrothiophen-containing derivatives. Key comparisons include:
- Lipophilicity and Activity : Imidazo[2,1-b]thiazole derivatives like ND-11543 (clogP = 5.4) exhibit superior anti-tuberculosis activity compared to polar analogs (clogP < 3), highlighting the role of lipophilicity in membrane penetration . In contrast, nitro-substituted thiazoles (e.g., 4b, 4f) show enhanced activity despite increased polarity, suggesting nitro groups may engage in target-specific interactions (e.g., nitroreductase activation) .
- Triazolo-Thiazole Specificity : The target compound’s triazolo-thiazole core may confer unique binding to enzymes like dihydrofolate reductase (DHFR), but its methanimidamide side chain’s basicity could limit bioavailability compared to carboxamide-containing analogs .
Physicochemical Properties
The compound’s molecular weight (≈400–450 Da) and clogP (predicted ≈3.5–4.0) align with Lipinski’s rules but exceed optimal ranges for CNS penetration.
Critical Analysis of Research Findings
- Divergent SAR Trends : While lipophilicity drives activity in imidazo-thiazoles, nitro-substituted thiazoles rely on electronic effects, complicating unified structure-activity relationship (SAR) models .
- Methodological Variability : Similarity assessments using Tanimoto coefficients or fingerprint-based methods (e.g., ~70% similarity to SAHA in phytocompounds) may overestimate functional equivalence .
Biological Activity
N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide (CAS No. 865659-31-0) is a complex organic compound that integrates multiple heterocyclic structures. Its unique molecular configuration suggests potential biological activities that warrant detailed exploration. This article reviews the compound's biological activities, synthesizing data from various sources to provide a comprehensive overview.
- Molecular Formula : C12H12N6OS2
- Molecular Weight : 320.39 g/mol
- Density : 1.56 g/cm³ (predicted)
- pKa : 4.02 (predicted)
Biological Activities
Research indicates that compounds featuring thiazole and triazole moieties exhibit a range of biological activities. The specific biological activities of this compound are summarized below:
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- In vitro studies : Compounds with thiazole and triazole structures have shown significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 using the MTT assay method .
- Mechanism of Action : The compound's structure may facilitate interactions with key proteins involved in cancer cell proliferation and apoptosis. For example, molecular dynamics simulations suggest that certain derivatives interact with Bcl-2 proteins primarily through hydrophobic contacts, which may enhance their cytotoxic effects .
Antimicrobial Activity
Compounds related to this compound have demonstrated significant antimicrobial properties:
- In vitro efficacy : Studies report that derivatives exhibit strong antibacterial activity against various human pathogens .
Antiviral Activity
The antiviral potential of compounds with similar structures has also been documented:
- HPAI H5N1 : Certain derivatives have shown activity against highly pathogenic avian influenza viruses .
Case Studies and Research Findings
Synthetic Methods
The synthesis of this compound can be approached through various synthetic pathways:
- Mannich Reaction : Involves reacting 1,2,4-triazole derivatives with formaldehyde and primary amines.
- Cyclization Reactions : Employing α-halocarbonyl compounds to form the desired heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
